

A Comparative Guide: 4-Methylhistamine Hydrochloride vs. Histamine

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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

Cat. No.: B139109

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For researchers, scientists, and professionals in drug development, understanding the nuanced differences between endogenous molecules and their synthetic analogs is paramount. This guide provides a detailed, data-driven comparison of **4-Methylhistamine hydrochloride** and its parent compound, histamine, focusing on their structural, physicochemical, and pharmacological properties.

Structural and Physicochemical Properties

Histamine is a biogenic amine derived from the decarboxylation of the amino acid histidine. 4-Methylhistamine is a derivative of histamine with a methyl group substituted at the 4-position of the imidazole ring. This seemingly minor structural modification significantly alters its pharmacological profile.



Property	4-Methylhistamine Hydrochloride	Histamine	
IUPAC Name	2-(4-methyl-1H-imidazol-5- yl)ethan-1-amine dihydrochloride	2-(1H-imidazol-4- yl)ethanamine	
Molecular Formula	C ₆ H ₁₁ N ₃ · 2HCl	C5H9N3	
Molecular Weight	198.10 g/mol	111.15 g/mol	
Structure	A histamine molecule with a methyl group at the 4-position of the imidazole ring.	An imidazole ring with a two-	
Solubility	Soluble in water.	Soluble in water and ethanol.	

Pharmacological Profile: A Tale of Receptor Selectivity

The primary pharmacological distinction between 4-Methylhistamine and histamine lies in their affinity and selectivity for the four known histamine receptor subtypes (H1, H2, H3, and H4). While histamine is a non-selective agonist, potently activating all four receptors, 4-Methylhistamine exhibits remarkable selectivity for the H4 receptor.

Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

The following tables summarize the binding affinities and functional potencies of 4-Methylhistamine and histamine at the four human histamine receptor subtypes. It is important to note that values can vary between studies due to different experimental conditions.

4-Methylhistamine Hydrochloride



Receptor	Binding Affinity (Ki)	Functional Potency (EC50/pEC50)	Notes
H1	>10 μM	-log EC50 = 4.57[2]	Very low affinity and potency.
H2	-log KD = 4.27[2]	-log EC50 = 5.23[2]	Significantly lower affinity and potency compared to H4.
H3	Very low potency[3][4]	-	Considered to have negligible activity at the H3 receptor.
H4	7.0 ± 1.2 nM[3][4], 50 nM[5]	pEC50 = 7.4 ± 0.1[5]	Potent and selective H4 receptor agonist.

Histamine

Receptor	Binding Affinity (Ki)	Functional Potency (EC50)
H1	-	47 nM
H2	-	-
H3	-	-
H4	3.8 ± 0.8 nM (in Tris buffer)[4], 4.7 ± 0.3 nM[4]	-

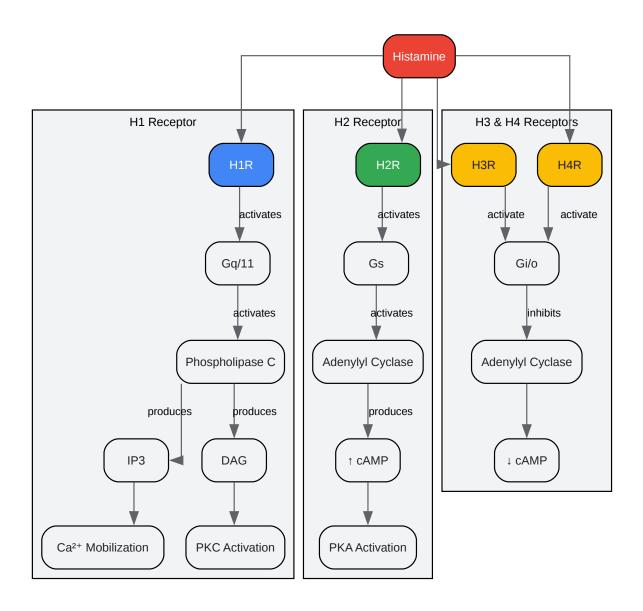
Signaling Pathways

The differential receptor activation by histamine and 4-Methylhistamine translates into distinct downstream signaling cascades.

Histamine Signaling Network

Histamine, as a non-selective agonist, can initiate a broad spectrum of cellular responses by activating all four receptor subtypes, which couple to different G proteins.





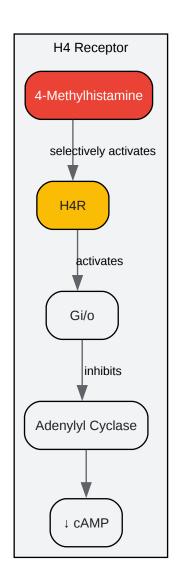
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Histamine Receptor Signaling Pathways

4-Methylhistamine Signaling Pathway

In contrast, 4-Methylhistamine primarily activates the H4 receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.





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4-Methylhistamine Signaling Pathway

Experimental Protocols

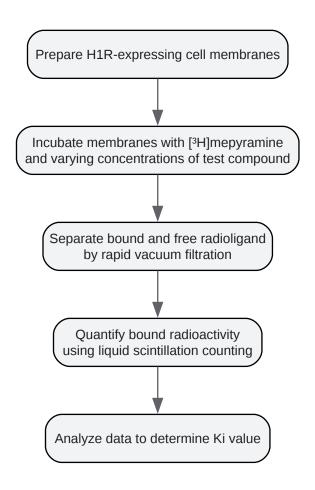
The following are representative protocols for key experiments used to characterize the interaction of ligands with histamine receptors.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H1 receptor.



Workflow:



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H1 Receptor Radioligand Binding Assay Workflow

Detailed Methodology:

- Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
- Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and a range of concentrations of the unlabeled test compound.
- Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

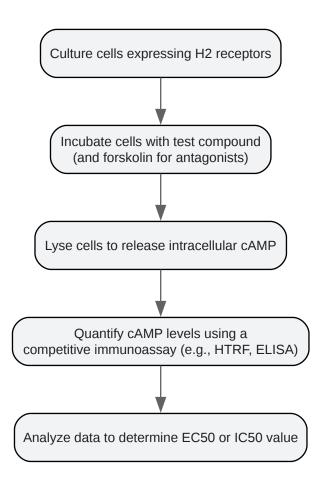


- Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

Histamine H2 Receptor cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP) via the H2 receptor.

Workflow:





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H2 Receptor cAMP Functional Assay Workflow

Detailed Methodology:

- Cell Culture: Culture a suitable cell line stably or transiently expressing the human histamine H2 receptor in 96- or 384-well plates.
- Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.
- Cell Stimulation: Remove the culture medium and add the test compound to the cells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known H2 agonist. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
- Cell Lysis and cAMP Detection: After the incubation period, lyse the cells and measure the
 intracellular cAMP concentration using a commercially available detection kit, such as those
 based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked
 Immunosorbent Assay (ELISA).
- Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

In summary, while histamine acts as a broad-spectrum agonist across all four histamine receptor subtypes, **4-Methylhistamine hydrochloride** is a highly selective and potent agonist for the H4 receptor. This selectivity makes 4-Methylhistamine an invaluable pharmacological tool for elucidating the specific physiological and pathophysiological roles of the H4 receptor, particularly in the context of inflammation and immune responses. For researchers investigating H4 receptor-mediated pathways, 4-Methylhistamine provides a level of specificity that is unattainable with histamine. Conversely, histamine remains the tool of choice for studying the integrated physiological responses involving multiple histamine receptor subtypes.



The choice between these two compounds is, therefore, critically dependent on the specific research question and the desired level of receptor selectivity.

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